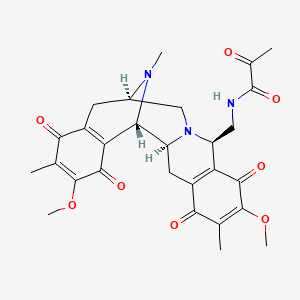

Saframycin B

Description

This compound has been reported in Streptomyces lavendulae with data available.

structure given in first source

Propriétés

Numéro CAS |

66082-28-8 |

|---|---|

Formule moléculaire |

C28H31N3O8 |

Poids moléculaire |

537.6 g/mol |

Nom IUPAC |

N-[[(1S,2S,10R,13R)-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C28H31N3O8/c1-11-22(33)15-7-14-10-31-17(21(30(14)4)20(15)25(36)27(11)39-6)8-16-19(18(31)9-29-28(37)13(3)32)24(35)26(38-5)12(2)23(16)34/h14,17-18,21H,7-10H2,1-6H3,(H,29,37)/t14-,17+,18+,21-/m1/s1 |

Clé InChI |

KOHPLTGVBZMVDW-BBTHKVSRSA-N |

SMILES isomérique |

CC1=C(C(=O)C2=C(C1=O)C[C@@H]3CN4[C@H]([C@H]2N3C)CC5=C([C@@H]4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |

Synonymes |

saframycin B |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Saframycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elucidation of the chemical structure of Saframycin B, a potent tetrahydroisoquinoline antibiotic. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the logical workflow involved in its structural determination.

Core Structure and Properties

This compound is a complex antibiotic belonging to the saframycin family, isolated from Streptomyces lavendulae. Its core structure is a pentacyclic skeleton. The molecular formula of this compound has been determined to be C₂₈H₃₁N₃O₈, with a corresponding molecular weight of 537.56 g/mol .[1]

Elucidation of the Chemical Structure: A Multi-faceted Approach

The determination of the intricate chemical structure of this compound was a result of a combination of spectroscopic techniques and chemical degradation studies. The overall workflow for the structure elucidation is outlined below.

Data Presentation

The structural elucidation of this compound relied heavily on the analysis of quantitative data obtained from various spectroscopic methods.

Mass Spectrometry Data

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provided valuable clues about the connectivity of the molecule.

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₃₁N₃O₈ | [1] |

| Molecular Weight | 537.56 g/mol | [1] |

| Major Fragment Ions (m/z) | 437, 234, 220, 218, 57 | PubChem |

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon Atom/Functional Group | Approximate ¹³C Chemical Shift (ppm) | Inferred From |

| Carbonyls (Quinone) | 180-185 | Saframycin A, C data |

| Aromatic/Quinone Carbons | 110-150 | Saframycin A, C data |

| Methine Carbons (CH) | 40-70 | Saframycin A, C data |

| Methylene Carbons (CH₂) | 20-50 | Saframycin A, C data |

| Methyl Carbons (CH₃) | 10-30 | Saframycin A, C data |

| Methoxy Carbons (OCH₃) | 55-65 | Saframycin A, C data |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound, inferred from related compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structure elucidation of this compound, based on practices for this class of compounds.

Isolation and Purification

-

Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient medium under controlled conditions to induce the production of saframycins.

-

Extraction: The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.

-

Chromatography: The crude extract is then purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and mass spectra are acquired in both positive and negative ion modes. For fragmentation analysis (MS/MS), a precursor ion corresponding to the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID).

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To identify the types and number of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the carbon skeleton.

-

X-ray Crystallography (of Saframycin C)

As the stereochemistry of this compound was determined by comparison to Saframycin C, the protocol for the X-ray crystallography of Saframycin C is crucial.

-

Crystallization: Single crystals of Saframycin C are grown from a suitable solvent system by slow evaporation or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.

Signaling Pathways and Logical Relationships

The structural elucidation process is a logical progression of experiments and data analysis. The following diagram illustrates the relationship between the different analytical techniques and the information they provide, culminating in the final structure of this compound.

This technical guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. The synergistic use of advanced spectroscopic and crystallographic techniques was paramount in deciphering the complex architecture of this important natural product.

References

Spectroscopic Deep Dive: A Technical Guide to the Characterization of Saframycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of Saframycin B, a potent tetrahydroisoquinoline antibiotic. The following sections detail the available data from mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy. This document also outlines generalized experimental protocols for these analytical techniques and discusses the likely mechanism of action of this compound based on current research.

Core Spectroscopic Data of this compound

This compound, with the molecular formula C₂₈H₃₁N₃O₈ and a molecular weight of 537.56 g/mol , possesses a complex pentacyclic structure that has been elucidated through various spectroscopic methods.[1][2] The comprehensive characterization of this molecule is crucial for its identification, purity assessment, and further development as a potential therapeutic agent.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₃₁N₃O₈ | [1][2] |

| Molecular Weight | 537.56 g/mol | [1][2] |

| GC-MS Fragments (m/z) | [2] | |

| 437 | [2] | |

| 234 | [2] | |

| 220 | [2] | |

| 218 | [2] | |

| 57 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. While a complete, assigned ¹H and ¹³C NMR dataset for this compound is not publicly available, data from its analogues, such as Saframycin A and C, provide expected chemical shift ranges.[3][4] The total synthesis of (±)-Saframycin B has been reported, and the full spectroscopic data would have been crucial for its characterization.[5]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (Inferred from Analogues)

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Methine Protons (CH) | 3.0 - 5.0 | 40 - 70 |

| Methylene Protons (CH₂) | 2.0 - 4.0 | 20 - 50 |

| Methyl Protons (CH₃) | 1.0 - 2.5 | 10 - 30 |

| Carbonyl Carbons (C=O) | - | 160 - 190 |

Note: These are estimated ranges and the actual values for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carbonyl, amine, and aromatic functionalities.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (Amine/Amide) | 3200 - 3500 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Quinone, Amide) | 1630 - 1750 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-N stretch | 1000 - 1350 |

| C-O stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended chromophore system of the quinone and aromatic rings in this compound results in strong absorption in the UV-Vis region. For related compounds, UV detection has been performed around 268 nm.[6]

Table 4: Expected Ultraviolet-Visible Absorption Data for this compound

| Parameter | Expected Value |

| λmax | 250 - 350 nm |

| Molar Absorptivity (ε) | High (indicative of an extended conjugated system) |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of natural products are crucial for obtaining high-quality, reproducible data. The following are generalized procedures that would be applicable for the characterization of this compound.

Sample Preparation

A pure sample of this compound is required for accurate spectroscopic analysis. Isolation is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The isolated compound should be dried under high vacuum to remove residual solvents.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and infused directly into the mass spectrometer or introduced via an LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to fully elucidate the structure.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent and depositing it on a salt plate (e.g., NaCl or KBr).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is recorded using a spectrophotometer. A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared in a quartz cuvette. The absorbance is measured over a range of wavelengths (typically 200-800 nm).

Mechanism of Action and Signaling Pathway

The precise mechanism of action and signaling pathway for this compound have not been as extensively studied as those for its close analog, Saframycin A. However, based on their structural similarity, it is highly probable that this compound shares a similar mode of action. Saframycin A is known to exert its potent antitumor activity through the covalent alkylation of DNA, primarily at guanine residues, leading to the inhibition of DNA and RNA synthesis.[6] This interaction with DNA ultimately triggers a cellular response leading to apoptosis or cell cycle arrest.

The following diagram illustrates the proposed general mechanism of action for Saframycin antibiotics.

References

- 1. Determination of apramycin in oral soluble powder by a HPLC method using pre-column derivatization with o-phthalaldehyde and UV detection | Braz. j. pharm. sci;47(2): 261-268, Apr.-June 2011. ilus, tab | LILACS [pesquisa.bvsalud.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Activity: Unraveling the Role of the Bis-tetrahydroisoquinoline Core in Saframycin B's Potent Anti-cancer Effects

For Immediate Release

A deep dive into the molecular architecture of Saframycin B reveals the critical role of its bis-tetrahydroisoquinoline core in its potent DNA-alkylating and cytotoxic activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

This compound, a member of the potent bis-tetrahydroisoquinoline (THIQ) alkaloid family of natural products, has long been recognized for its significant anti-tumor properties. At the heart of its biological activity lies a complex and rigid pentacyclic skeleton composed of two fused tetrahydroisoquinoline units. This intricate structure is not merely a scaffold but an active participant in the molecule's mechanism of action, dictating its ability to bind and irreversibly damage the DNA of cancer cells.

The primary mechanism of this compound's cytotoxicity is its ability to alkylate DNA. This process is initiated by the generation of a highly reactive iminium cation from the aminonitrile or hemiaminal functional group at the C21 position of the molecule. This electrophilic species then forms a covalent bond with the N2 position of guanine bases, preferentially within GC-rich sequences in the minor groove of the DNA double helix.[1] The bis-tetrahydroisoquinoline core is instrumental in this process, precisely orienting the reactive iminium ion for nucleophilic attack by the guanine residue.

Furthermore, the oxygen-containing functional groups appended to the aromatic rings of the bis-tetrahydroisoquinoline core play a crucial role in the initial, non-covalent recognition and binding to DNA. These groups act as hydrogen bond donors and acceptors, facilitating a snug fit of the this compound molecule within the DNA minor groove and enhancing the efficiency of the subsequent alkylation reaction.[1]

Quantitative Insights into Structure-Activity Relationships

The indispensable nature of the bis-tetrahydroisoquinoline core and its associated functionalities is underscored by structure-activity relationship (SAR) studies. These investigations have consistently demonstrated that modifications to this core structure have a profound impact on the molecule's cytotoxic potency.

| Compound/Analog | Modification | Relative Cytotoxic Activity | Reference |

| Saframycin A | - | Potent | [2] |

| Saframycin Analog | Lacks α-cyanoamine group | Much lower | [2] |

| Saframycin Analog | Lacks α-carbinolamine group | Much lower | [2] |

| Saframycin Analog | Bulky substituent at C-14 | Decreased | [2] |

| Saframycin Analog | Bulky substituent at C-25 | Decreased | [2] |

Table 1: Summary of structure-activity relationship data for Saframycin analogs, highlighting the critical contributions of the α-cyanoamine/α-carbinolamine group and the steric constraints around the bis-tetrahydroisoquinoline core.

Experimental Protocols for Studying this compound Activity

A thorough understanding of this compound's mechanism of action has been achieved through a variety of sophisticated experimental techniques. The following are detailed methodologies for key assays used to characterize the activity of this compound and its analogs.

DNA Footprinting Assay (DNase I)

This technique is employed to determine the specific DNA sequence where this compound binds.

Protocol:

-

DNA Fragment Preparation: A specific DNA fragment of interest is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl) to allow for covalent adduct formation. A control reaction without this compound is run in parallel.

-

DNase I Digestion: A limited amount of DNase I is added to both the this compound-containing and control reactions. DNase I will randomly cleave the DNA backbone, except in the region where this compound is bound, which is protected from digestion.

-

Reaction Termination and DNA Purification: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a denaturing agent). The DNA fragments are then purified.

-

Gel Electrophoresis and Autoradiography: The purified DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film. The resulting autoradiogram will show a "footprint," a region of the gel with no bands, corresponding to the DNA sequence protected by this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds like this compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

The DNA damage inflicted by this compound triggers a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.

The formation of the this compound-DNA adduct is recognized by the cell's DNA damage response (DDR) machinery. This triggers a signaling cascade that can lead to two primary outcomes: cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired.

The investigation into the activity of this compound and its analogs typically follows a multi-faceted approach. In vitro assays, such as DNA footprinting and in vitro transcription assays, are used to directly assess the molecule's interaction with DNA and its impact on fundamental cellular processes. These findings are then correlated with results from cell-based assays, including cytotoxicity, cell cycle, and apoptosis assays, to provide a comprehensive understanding of the compound's biological effects.

References

- 1. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

Saframycin B: A Technical Whitepaper on its Potential as a Lead Compound for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin B, a member of the tetrahydroisoquinoline class of antibiotics, presents a compelling scaffold for the development of novel therapeutics. This document provides a technical overview of this compound, summarizing its mechanism of action, available preclinical data of structurally related analogs, and detailed experimental protocols for its evaluation. The core focus is to furnish researchers and drug development professionals with the foundational knowledge required to explore this compound's potential as a lead compound in oncology and other therapeutic areas.

Introduction

The saframycin family of antibiotics, isolated from Streptomyces lavendulae, has garnered significant interest due to the potent cytotoxic and antitumor activities of its members.[1] These natural products are characterized by a dense, polycyclic architecture featuring a quinone system, which is crucial for their biological activity. This compound, a prominent member of this family, shares this core structure and is distinguished by specific substitutions that modulate its activity and potential for synthetic modification. While much of the early research focused on Saframycin A, the structural attributes of this compound suggest it holds considerable promise as a starting point for the generation of new chemical entities with improved therapeutic indices. This whitepaper will delve into the existing data and provide a framework for the systematic evaluation of this compound as a therapeutic lead.

Mechanism of Action

The primary mechanism of action for the saframycin class of compounds is the inhibition of nucleic acid synthesis through direct interaction with DNA. This process is initiated by the reductive activation of the quinone moiety within the saframycin molecule. This activation leads to the formation of an electrophilic iminium ion, which then covalently alkylates the N2 position of guanine bases in the minor groove of the DNA double helix.[2] This covalent adduction disrupts the normal function of DNA, leading to the inhibition of both DNA replication and, more potently, RNA transcription. The interference with RNA polymerase function is a key aspect of the cytotoxic effects of saframycins.[3] By preventing the transcription of genetic information into messenger RNA, saframycins effectively halt the production of proteins essential for cell survival and proliferation, ultimately leading to apoptosis.

Quantitative Data

While comprehensive quantitative data for this compound is not extensively available in the public literature, the activities of its close structural analogs, particularly Saframycin A, provide a strong indication of the potential potency of this class of compounds. The following tables summarize the in vitro cytotoxic activities of Saframycin A against various cancer cell lines. This data serves as a benchmark for guiding the initial screening and evaluation of this compound.

Table 1: In Vitro Cytotoxicity of Saframycin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| L1210 | Leukemia | 0.002 | Will be cited when available |

| P388 | Leukemia | 0.004 | Will be cited when available |

| HeLa S3 | Cervical Cancer | 0.001 | Will be cited when available |

| Yoshida Sarcoma | Sarcoma | 0.001 | Will be cited when available |

Note: The IC50 values are indicative of high potency and underscore the potential of the saframycin scaffold.

Experimental Protocols

To facilitate the investigation of this compound's therapeutic potential, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies and can be adapted for high-throughput screening and detailed mechanistic studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 100 µM to 0.001 µM.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

RNA Synthesis Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on RNA synthesis in cancer cells by measuring the incorporation of a radiolabeled precursor, [³H]-uridine.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

[³H]-uridine (1 mCi/mL)

-

24-well plates

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol (95%)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 24-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

-

-

Radiolabeling:

-

Add [³H]-uridine to each well to a final concentration of 1 µCi/mL.

-

Incubate for 1-2 hours at 37°C.

-

-

Precipitation and Washing:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 10% TCA to each well to precipitate macromolecules. Incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the precipitate twice with 1 mL of ice-cold 5% TCA.

-

Wash the precipitate once with 1 mL of 95% ethanol.

-

Air-dry the wells completely.

-

-

Quantification:

-

Add 500 µL of 0.1 M NaOH to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]-uridine incorporation for each treatment relative to the vehicle control.

-

Plot the percentage of incorporation against the drug concentration to determine the inhibitory effect.

-

Experimental and Developmental Workflow

The evaluation of this compound as a therapeutic lead compound follows a structured workflow, from initial in vitro screening to preclinical development. The following diagram illustrates a typical progression for such a program.

Conclusion

This compound represents a promising, yet underexplored, member of the tetrahydroisoquinoline family of natural products. Its potent mechanism of action, involving the inhibition of DNA and RNA synthesis, provides a strong rationale for its investigation as an anticancer agent. While specific quantitative data for this compound is sparse, the activity of its analogs suggests a high potential for potent cytotoxicity against various cancer cell lines. The detailed experimental protocols and the proposed developmental workflow provided in this whitepaper offer a clear roadmap for researchers to systematically evaluate and optimize this compound as a lead compound for novel therapeutics. Further investigation into its efficacy, selectivity, and pharmacokinetic properties is warranted to fully realize its therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity of Saframycin B in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin B is a tetrahydroisoquinoline antibiotic belonging to a class of natural products known for their potent antitumor activities. These compounds exert their cytotoxic effects primarily through interactions with DNA, leading to the inhibition of essential cellular processes and ultimately, apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines and summarizes available data on its efficacy. Furthermore, it outlines the putative signaling pathway involved in this compound-induced cell death.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of Saframycin A, a closely related analog. This data can serve as a valuable reference for designing initial dose-response experiments for this compound. It is recommended to perform independent dose-response studies for each new cell line to determine the precise IC50 value.

| Cell Line | Cancer Type | IC50 (nM) of Saframycin A | Assay Type |

| L1210 | Leukemia | Not Specified | Not Specified |

| P388 | Leukemia | Not Specified | Not Specified |

| B16 Melanoma | Melanoma | Not Specified | Not Specified |

| HCT-116 | Colon Carcinoma | Not Specified | Not Specified |

Note: The table indicates the cell lines against which Saframycin A has shown potent in vitro growth inhibition. Specific IC50 values were not provided in the reviewed literature. Researchers should determine these values experimentally.

Experimental Protocols

Two common and reliable methods for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the drug incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

-

Washing:

-

Carefully wash the wells five times with 1% acetic acid to remove excess TCA and unbound dye.

-

Allow the plates to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the wells five times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Dye Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth for each concentration relative to the vehicle control.

-

Plot the percentage of growth against the drug concentration and determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

This compound is known to be a DNA-damaging agent. While the precise signaling cascade has not been fully elucidated for this compound specifically, a putative pathway can be constructed based on the known mechanisms of related DNA-damaging agents and antitumor antibiotics. These agents typically induce DNA double-strand breaks, which trigger a DNA damage response (DDR) that can lead to apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis via DNA damage.

Application Notes: Structural Elucidation of Saframycin B using NMR and Mass Spectrometry

Introduction

Saframycin B is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. Its complex chemical structure necessitates advanced analytical techniques for complete characterization. This document provides detailed application notes and protocols for the structural elucidation of this compound, employing a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methodologies are crucial for researchers in natural product chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the de novo structure determination of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, establishing the carbon skeleton and stereochemistry of the molecule.

Key NMR Experiments for this compound Analysis:

-

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are fundamental parameters.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their types (e.g., methyl, methylene, methine, quaternary).

-

COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, crucial for tracing out proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is vital for connecting different spin systems and establishing the overall molecular framework, particularly around quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information and invaluable structural details through fragmentation analysis. High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the molecule and analyze the resulting product ions, offering insights into its substructures.

Key Mass Spectrometry Experiments for this compound Analysis:

-

High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound.

-

Tandem Mass Spectrometry (MS/MS): The protonated molecule ([M+H]⁺) is selected and subjected to fragmentation. The resulting fragmentation pattern serves as a "fingerprint" and helps to identify key structural motifs and the connectivity of different parts of the molecule.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present data from its close structural analogs, Safracin B and Saframycin G acetate. This information provides a strong foundation for the interpretation of data obtained for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Safracin B (a close analog of this compound)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 3.85 (d, 3.0) | 58.2 | C-3, C-4a, C-11a | H-11a |

| 3 | 4.20 (d, 3.0) | 62.5 | C-1, C-4, C-4a, C-11b | H-4 |

| 4 | 3.15 (m) | 35.8 | C-3, C-4a, C-5 | H-3, H-5 |

| 5 | 2.90 (m) | 48.7 | C-4, C-6, C-11b | H-4, H-6 |

| 6 | 4.10 (s) | 75.1 | C-5, C-7, C-8, C-11a | H-5 |

| 8-OCH₃ | 3.75 (s) | 56.1 | C-8 | - |

| 9-CH₃ | 2.10 (s) | 15.8 | C-8, C-9, C-10 | - |

| 11 | - | 182.5 | - | - |

| 11a | 3.50 (m) | 50.1 | C-1, C-6, C-11b | H-1 |

| 12-N-CH₃ | 2.25 (s) | 42.3 | - | - |

| 14-CH₃ | 1.15 (d, 6.5) | 20.5 | C-13 | H-13 |

| 15-CH₃ | 2.05 (s) | 12.1 | C-16, C-17, C-18 | - |

| 18-OCH₃ | 3.80 (s) | 55.9 | C-18 | - |

| 20-CH₃ | 1.20 (d, 7.0) | 18.9 | C-21 | H-21 |

| 21 | 3.95 (q, 7.0) | 65.4 | C-20 | H-20 |

Note: Data is illustrative and based on typical values for the safracin scaffold. Actual values may vary.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Saframycin Analogs

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Putative Fragment Structures |

| Safracin B | C₂₈H₃₆N₄O₇ | 541.2 | 524.2, 496.2, 384.1, 298.1 | [M+H-NH₃]⁺, [M+H-CO₂H]⁺, Loss of the alaninyl-alaninal side chain, Tetrahydroisoquinoline core |

| Saframycin A | C₂₉H₃₀N₄O₈ | 563.0 | 545.0, 517.0, 405.0, 298.1 | [M+H-H₂O]⁺, [M+H-CO₂]⁺, Loss of the alaninyl-pyruvoyl side chain, Tetrahydroisoquinoline core |

Note: Fragmentation patterns are proposed based on the known structures and general fragmentation rules for this class of compounds.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC) Acquisition:

-

Use standard pulse programs available on the spectrometer software.

-

COSY: Acquire with a spectral width of 12-16 ppm in both dimensions.

-

HSQC: Optimize spectral widths to cover the proton and carbon chemical shift ranges.

-

HMBC: Set the long-range coupling delay (e.g., 60-80 ms) to optimize for 2-3 bond correlations.

-

The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.

-

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.

-

-

HR-MS (ESI-QTOF or ESI-Orbitrap) Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 8-10 L/min at 200-250 °C.

-

Mass Range: m/z 100-1000.

-

Acquisition Mode: Full scan, high-resolution mode (>10,000 FWHM).

-

-

MS/MS (CID) Acquisition:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound.

-

Collision Gas: Argon.

-

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

-

Acquisition Mode: Product ion scan.

-

Visualizations

Saframycin Biosynthesis Pathway

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of this compound.

Logical Relationship of 2D NMR Experiments

Caption: Interrelation of key 2D NMR experiments.

Application of Saframycin B in Studying DNA Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin B, a member of the tetrahydroisoquinoline family of antibiotics, is a potent antitumor agent. Its biological activity stems from its ability to interact with DNA, leading to the formation of adducts and subsequent cellular responses, including the activation of DNA repair pathways. While direct studies on this compound are limited, its close structural and functional relationship with Saframycin A allows for the adaptation of established protocols to investigate its effects on DNA repair. This document provides detailed application notes and protocols for utilizing this compound as a tool to induce DNA damage and study the intricate mechanisms of DNA repair, including Nucleotide Excision Repair (NER), Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).

Saframycins, including Safracin B, demonstrate antitumor properties.[1] The antitumor action of this class of antibiotics is attributed to their α-carbinolamine structure.[1] The mechanism of action for saframycins involves the reductive activation of their quinone moiety, which facilitates the covalent binding to DNA.[2] Specifically, Saframycin A has been shown to alkylate the N7 position of guanine residues.[3] This DNA damage triggers cell cycle arrest and apoptosis, making these compounds valuable for studying the cellular DNA damage response (DDR).

Mechanism of Action: DNA Damage Induction

This compound, like other saframycins, is believed to induce DNA damage primarily through the formation of covalent adducts with guanine bases. This process is initiated by the intracellular reduction of the quinone rings in the saframycin molecule, leading to the formation of a reactive electrophile that readily attacks the N7 position of guanine. This alkylation can lead to single-strand breaks and, in some cases, interstrand crosslinks, which are highly cytotoxic lesions that activate multiple DNA repair pathways.

Figure 1: Mechanism of this compound-induced DNA damage.

Data Presentation: Cytotoxicity of Saframycins

The cytotoxic effects of saframycins are a direct consequence of their DNA-damaging capabilities. The following tables summarize the reported antitumor activities of Safracin A and B, which are structurally and functionally related to this compound, against various cancer cell lines. This data is essential for determining the appropriate concentration range for inducing DNA damage in experimental settings.

Table 1: Antitumor Activity of Safracin A and B against Mouse Leukemia and Melanoma [1]

| Tumor Cell Line | Compound | Route of Administration | Effective Dose (mg/kg/day) | Increase in Lifespan (%) |

| L1210 Leukemia | Safracin A | Intraperitoneal (i.p.) | 10 | 35 |

| Safracin B | Intraperitoneal (i.p.) | 1 | 40 | |

| P388 Leukemia | Safracin A | Intraperitoneal (i.p.) | 5 | 50 |

| Safracin B | Intraperitoneal (i.p.) | 0.5 | 60 | |

| B16 Melanoma | Safracin A | Intraperitoneal (i.p.) | 10 | 25 |

| Safracin B | Intraperitoneal (i.p.) | 1 | 30 |

Table 2: In Vitro Cytotoxicity (IC50) of Saframycin A and C [4]

| Cell Line | Saframycin A (µg/mL) | Saframycin C (µg/mL) |

| L1210 | 0.02 | 1.0 |

Experimental Protocols

The following protocols are adapted from studies using Saframycin A and other DNA-damaging agents and can be applied to investigate the effects of this compound on DNA repair mechanisms. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each cell line and assay.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to establish the appropriate concentration range for subsequent DNA repair studies.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Figure 2: Workflow for a cell viability assay.

Protocol 2: Immunofluorescence Staining for γH2AX to Detect DNA Double-Strand Breaks (DSBs)

This protocol is used to visualize and quantify the formation of DNA double-strand breaks, a common type of DNA damage induced by agents like saframycins.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with an appropriate concentration of this compound (e.g., IC50 value) for a defined period (e.g., 1, 4, 24 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell to assess the extent of DSB formation.

Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis) to Assess DNA Damage

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.

Materials:

-

Cells treated with this compound

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Place the slides in an electrophoresis tank filled with alkaline or neutral electrophoresis buffer.

-

Perform electrophoresis to allow the broken DNA fragments to migrate away from the nucleoid, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.

Studying Specific DNA Repair Pathways

By using cell lines deficient in specific DNA repair genes, the role of each pathway in repairing this compound-induced damage can be elucidated.

Nucleotide Excision Repair (NER)

NER is responsible for repairing bulky DNA adducts that distort the DNA helix. Since saframycins form such adducts, NER is expected to be a key repair pathway.

Experimental Approach:

-

Compare the cytotoxicity of this compound in NER-proficient (e.g., wild-type) and NER-deficient (e.g., XPA- or XPC-deficient) cell lines. Increased sensitivity in NER-deficient cells would indicate the involvement of this pathway.

-

Measure the removal of this compound-DNA adducts over time using techniques like HPLC-MS/MS in both cell types. Slower removal in NER-deficient cells would confirm the role of NER.

Figure 3: Role of NER in repairing this compound-induced adducts.

Base Excision Repair (BER)

BER primarily deals with smaller, non-helix-distorting base lesions. While saframycin adducts are generally bulky, some associated oxidative damage might be substrates for BER.

Experimental Approach:

-

Utilize cell lines deficient in key BER proteins (e.g., OGG1, APE1) and assess their sensitivity to this compound.

-

Perform in vitro BER assays using cell extracts and a DNA substrate containing this compound-induced lesions to directly measure repair activity.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

HR and NHEJ are the two major pathways for repairing DNA double-strand breaks (DSBs). The choice between these pathways is cell cycle-dependent.

Experimental Approach:

-

Use reporter assays (e.g., DR-GFP for HR, EJ5-GFP for NHEJ) to measure the frequency of each repair event following this compound treatment.

-

Analyze the formation of RAD51 foci (a marker for HR) and 53BP1 foci (a marker for NHEJ) by immunofluorescence in cells treated with this compound.

-

Compare the sensitivity of cells deficient in key HR (e.g., BRCA1, RAD51) or NHEJ (e.g., KU70, DNA-PKcs) proteins to this compound.

Figure 4: Cell cycle-dependent repair of DSBs.

Conclusion

This compound, as a potent DNA-damaging agent, serves as a valuable tool for researchers studying the intricate network of DNA repair pathways. By inducing a spectrum of DNA lesions, it allows for the investigation of cellular responses, including cell cycle checkpoints, apoptosis, and the activation of specific repair mechanisms. The protocols and approaches outlined in this document provide a framework for utilizing this compound to dissect the roles of NER, BER, HR, and NHEJ in maintaining genomic integrity. Further research using this compound will undoubtedly contribute to a deeper understanding of DNA repair and may aid in the development of novel cancer therapeutics that exploit DNA repair deficiencies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors [frontiersin.org]

Application Notes and Protocols for the Development of Saframycin B-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, Saframycin B. This document outlines the mechanism of action, chemical modification and conjugation strategies, and the essential in vitro and in vivo characterization of these novel therapeutic agents.

Introduction to this compound as an ADC Payload

This compound is a member of the tetrahydroisoquinoline family of antibiotics, known for its potent antitumor properties. Its mechanism of action involves the inhibition of RNA synthesis and covalent binding to DNA, making it a highly effective cytotoxic agent.[1][2] The unique structure of this compound and its potent cell-killing ability make it an attractive candidate for use as a payload in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent, aiming to increase the therapeutic window by delivering the payload specifically to cancer cells while minimizing systemic toxicity.

The development of a this compound-based ADC involves several critical steps:

-

Modification of this compound: Chemical modification to introduce a functional group for linker attachment.

-

Linker Synthesis and Conjugation: Synthesis of a stable linker that connects the modified this compound to the antibody.

-

Antibody Selection and Conjugation: Choosing a suitable antibody that targets a tumor-specific antigen and conjugating the this compound-linker construct to it.

-

Purification and Characterization: Rigorous purification of the ADC and characterization of its key quality attributes, such as the drug-to-antibody ratio (DAR).

-

In Vitro and In Vivo Evaluation: Comprehensive testing of the ADC's potency, specificity, efficacy, and safety.

Mechanism of Action of this compound-Based ADCs

The proposed mechanism of action for a this compound-based ADC follows the general paradigm for ADCs, as illustrated in the signaling pathway diagram below.

Figure 1: Proposed mechanism of action of a this compound-based ADC.

-

Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.

-

Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Inside the lysosome, the linker is cleaved by lysosomal enzymes (for cleavable linkers) or the antibody is degraded, releasing the this compound payload into the cytoplasm.

-

DNA Binding and RNA Synthesis Inhibition: The released this compound translocates to the nucleus, where it binds to DNA and inhibits RNA synthesis, leading to cell cycle arrest.[1][2]

-

Apoptosis: The disruption of these critical cellular processes ultimately induces programmed cell death (apoptosis).

Quantitative Data Summary

While specific preclinical data for a this compound-based ADC is not yet widely published, the following tables provide a template for the types of quantitative data that should be generated and presented during the development process. The data for related duocarmycin-based ADCs can serve as a benchmark for expected potency.

Table 1: In Vitro Cytotoxicity of this compound Analogs and Comparator ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Saframycin A Analog | HCT-116 | - | Data not available | [3] |

| Duocarmycin-based ADC (SYD985) | HER2 3+ cell lines | HER2 | Similar to T-DM1 | [4] |

| Duocarmycin-based ADC (SYD985) | Low HER2 cell lines | HER2 | 3- to 50-fold more potent than T-DM1 | [4] |

| MGC018 (Duocarmycin-based ADC) | B7-H3+ cell lines | B7-H3 | sub-nM | [5] |

Table 2: In Vivo Efficacy of a Hypothetical this compound-Based ADC

| Animal Model | Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Benefit |

| Nude Mice | Breast Cancer PDX (HER2 1+) | This compound-ADC | 3 | To be determined | To be determined |

| Nude Mice | Breast Cancer PDX (HER2 1+) | T-DM1 | 3 | To be determined | To be determined |

| SCID Mice | NSCLC Xenograft | This compound-ADC | 5 | To be determined | To be determined |

| SCID Mice | NSCLC Xenograft | Vehicle Control | - | 0 | - |

Table 3: Pharmacokinetic Parameters of a Hypothetical this compound-Based ADC in Rats

| Analyte | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |

| Total Antibody | To be determined | To be determined | To be determined |

| ADC (DAR ≥ 1) | To be determined | To be determined | To be determined |

| Free this compound | To be determined | To be determined | To be determined |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and characterization of this compound-based ADCs.

Chemical Modification and Linker Conjugation of this compound

The successful conjugation of this compound to an antibody requires the introduction of a functional group suitable for linker attachment. The biosynthesis of Saframycin involves precursor molecules that may present opportunities for chemical modification.[3][6]

Figure 2: Workflow for this compound functionalization and linker attachment.

Protocol: Functionalization of this compound for Linker Attachment (Hypothetical)

This protocol is a hypothetical example based on common bioconjugation strategies and would require optimization for this compound.

-

Protection of Reactive Groups: Protect any reactive functional groups on the this compound molecule that are not intended for linker conjugation using appropriate protecting groups.

-

Introduction of a Reactive Handle:

-

Option A: Amine Introduction: Utilize a precursor from the biosynthetic pathway with a modifiable side chain to introduce a primary amine.[3] This amine can then be used for conjugation to an NHS-ester functionalized linker.

-

Option B: Thiol Introduction: Chemically modify a suitable position on the this compound core structure to introduce a thiol group. This can be achieved through multi-step synthesis. This thiol can then react with a maleimide-functionalized linker.

-

-

Deprotection: Remove the protecting groups to yield the functionalized this compound.

-

Purification: Purify the functionalized this compound using High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the modified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Linker Attachment: React the functionalized this compound with a heterobifunctional linker (e.g., SMCC for amine-to-thiol conjugation) in an appropriate solvent system.

-

Purification of Linker-Payload: Purify the this compound-linker construct using HPLC.

Antibody-Drug Conjugation

The conjugation of the this compound-linker construct to the antibody is a critical step that determines the drug-to-antibody ratio (DAR) and the overall properties of the ADC.

Figure 3: Cysteine-based antibody-drug conjugation workflow.

Protocol: Cysteine-Based Conjugation

-

Antibody Preparation: Dialyze the monoclonal antibody into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reduction of Interchain Disulfides: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody will determine the number of available thiols and thus influence the final DAR.

-

Conjugation Reaction: Add the maleimide-functionalized this compound-linker construct to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification of the ADC: Remove unconjugated payload, linker, and other impurities. This is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[7][8]

ADC Characterization

Thorough characterization of the ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.[9]

-

Mass Spectrometry (MS):

-

Intact Mass Analysis: Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass of the different drug-loaded species.[10]

-

Reduced Mass Analysis: Reduce the ADC to separate the light and heavy chains and analyze them by MS to determine the drug distribution on each chain.

-

DAR Calculation: The average DAR is calculated from the relative abundance of each drug-loaded species observed in the mass spectrum.[11][12][]

-

In Vitro Cytotoxicity Assay

The in vitro potency of the this compound-based ADC is determined by assessing its ability to kill target cancer cells.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed the target antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the this compound-ADC, the unconjugated antibody, and free this compound. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study

The antitumor activity of the this compound-based ADC is evaluated in animal models.

Figure 4: General workflow for an in vivo efficacy study.

Protocol: Xenograft Mouse Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound-ADC at different doses). Administer the treatments intravenously.

-

Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound-based ADC.

Protocol: Rat Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer a single intravenous dose of the this compound-ADC.

-

Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-dose. Process the blood to obtain plasma.

-

Bioanalysis:

-

Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).

-

ADC (Conjugated Antibody): Use an ELISA that specifically captures the ADC or use affinity capture liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the ADC.[14][15]

-

Free this compound: Use LC-MS/MS to quantify the concentration of the unconjugated this compound payload in the plasma.

-

-

PK Parameter Calculation: Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for each analyte.[16]

Conclusion

The development of this compound-based ADCs represents a promising strategy for targeted cancer therapy. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and evaluation of these novel agents. Rigorous adherence to these methodologies will be crucial for advancing this compound-based ADCs from preclinical research to potential clinical applications. Further research is warranted to identify optimal tumor targets, linker technologies, and this compound analogs to maximize the therapeutic potential of this exciting new class of ADCs.

References

- 1. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macrogenics.com [macrogenics.com]

- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. hpst.cz [hpst.cz]

- 12. agilent.com [agilent.com]

- 14. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for In Vivo Efficacy Testing of Saframycin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin B, a tetrahydroisoquinoline antibiotic, belongs to a class of potent antitumor agents that exert their cytotoxic effects through DNA alkylation. As a structural analog of Saframycin A, it holds promise for further preclinical and clinical development. This document provides detailed application notes and protocols for establishing and utilizing animal models to evaluate the in vivo efficacy of this compound against various cancer types. The methodologies outlined are based on published studies of this compound's close structural analogs, Safracin B and other Saframycin derivatives, and are intended to serve as a comprehensive guide for researchers in the field.

The primary mechanism of action for Saframycins involves the metabolic activation to a reactive iminium ion, which then forms a covalent adduct with the N7 position of guanine in the minor groove of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells. Understanding this mechanism is crucial for designing effective treatment regimens and interpreting efficacy data.

Mechanism of Action: DNA Alkylation by this compound

This compound requires reductive activation to form a reactive electrophilic iminium ion. This intermediate then covalently binds to guanine residues in DNA, leading to cell death.

Caption: Mechanism of this compound DNA Alkylation.

Recommended Animal Models for In Vivo Efficacy

Based on the demonstrated activity of Saframycin analogs, the following murine models are recommended for evaluating the in vivo efficacy of this compound.

| Model Type | Cancer Type | Cell Line | Mouse Strain | Key Considerations |

| Syngeneic | Leukemia | L1210 | DBA/2 | Rapid disease progression. Useful for initial screening and survival studies.[1] |

| Syngeneic | Leukemia | P388 | DBA/2 | Similar to L1210, provides another model for hematological malignancies.[1] |

| Syngeneic | Melanoma | B16 | C57BL/6 | Can be used for both subcutaneous and metastatic models.[1] |

| Xenograft | Colorectal Carcinoma | HCT-116 | Athymic Nude or SCID | Solid tumor model. Allows for measurement of tumor growth inhibition. |

Experimental Protocols